Dimethylnitramine

Energetic Materials Thermochemistry Propellant Formulation

Procure Dimethylnitramine (DMNA, CAS 4164-28-7), the quintessential model nitramine for energetic materials research. This compound is the unequivocal calibrant for thermolysis studies, offering a well-defined first-order decomposition rate constant (k = 10^15.9±0.2 exp(−22,000±200/T) s⁻¹) and a benchmark N-N bond scission enthalpy of 41.6 kcal/mol. Its unique UV photodissociation pathway, producing a 'rotationally hot, vibrationally cold' NO product, makes it essential for laser initiation system development. Ensure your computational and experimental kinetic models are validated against this definitive standard. Avoid generic substitutes; secure the reference compound trusted for its rigorously characterized decomposition kinetics.

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 4164-28-7
Cat. No. B1206159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylnitramine
CAS4164-28-7
Synonymsdimethylnitramine
N-nitrodimethylamine
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCN(C)[N+](=O)[O-]
InChIInChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3
InChIKeyXRWKADIRZXTTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylnitramine (CAS 4164-28-7) Procurement Guide for Nitramine Energetic Materials Research


Dimethylnitramine (DMNA), CAS 4164-28-7, is a prototypical acyclic nitramine compound with the molecular formula C₂H₆N₂O₂ [1]. It serves as a model system for the nitramine functional group (N–NO₂) crucial in energetic materials such as RDX, HMX, and CL-20 [2]. Basic physicochemical data include a melting point of 58°C and a density of 1.109 g/cm³ . Its well-defined thermal decomposition kinetics, photodissociation dynamics, and combustion reaction energetics have been extensively characterized [3], making it an essential reference compound for computational and experimental studies in propellant and explosives chemistry.

Dimethylnitramine (4164-28-7) Technical Specifications: Why In-Class Analogs Cannot Replace DMNA


Generic substitution of dimethylnitramine with other acyclic nitramines (e.g., diethylnitramine) or cyclic analogs (e.g., N-nitropiperidine) is not straightforward. Quantifiable differences in thermal stability, decomposition kinetics, and photodissociation dynamics have been rigorously established [1]. For instance, the thermal decomposition rate increases with alkyl chain length, and the presence of secondary carbon atoms significantly alters product distributions [2]. Furthermore, DMNA exhibits a unique photodissociation pathway characterized by a 'hot' rotational and 'cold' vibrational NO product, a signature that distinguishes it from energetic nitramines and other model systems [3]. These data-driven distinctions underscore the necessity of using DMNA for specific mechanistic studies, computational validation, or as a calibrated standard.

Dimethylnitramine 4164-28-7: Quantitative Differential Performance Data vs. Nitramine Comparators


Dimethylnitramine vs. N-Nitropiperidine: Enthalpy of Formation and Combustion Heat

Dimethylnitramine exhibits a significantly lower heat of combustion and enthalpy of formation compared to the cyclic nitramine N-nitropiperidine, indicating a less energetic but more stable baseline [1]. Experimental determination of heats of combustion yielded 375.2±0.3 kcal/mol for DMNA versus 789.6±0.4 kcal/mol for N-nitropiperidine [1]. Correspondingly, standard enthalpies of formation were calculated as −17.9±0.3 kcal/mol for DMNA and −22.2±0.4 kcal/mol for N-nitropiperidine [1].

Energetic Materials Thermochemistry Propellant Formulation

Dimethylnitramine vs. Diethylnitramine: Infrared Multiphoton Decomposition Rate Coefficients

The infrared multiphoton decomposition rate of dimethylnitramine (DMNA) is quantifiably distinct from its immediate homolog, diethylnitramine (DENA). Under identical collisionless conditions in the gas phase, the steady-state unimolecular decomposition rate coefficient for DMNA was measured as 10^5.5 ± 0.1 s⁻¹ per MW cm⁻², while for DENA it was 10^5.2 ± 0.1 s⁻¹ per MW cm⁻² across laser intensities of 3–15 MW cm⁻² [1].

Laser Chemistry Kinetics Unimolecular Decomposition

Dimethylnitramine vs. RDX/HMX: Photodissociation Dynamics and NO Product State Distribution

The photodissociation of dimethylnitramine (DMNA) yields an NO product with a rotational temperature of approximately 250 K and a vibrational temperature of ~300 K ('rotationally hot, vibrationally cold'), starkly contrasting with RDX and HMX which produce NO that is rotationally cold (~20 K) and vibrationally hot (~1800 K) [1].

Photodissociation Spectroscopy Energetic Materials

Dimethylnitramine vs. Nitromethane: N-N Bond Scission Enthalpy as Computational Benchmark

High-level ab initio calculations at the QCISD(T)//QCISD level of theory provide a benchmark N-N bond scission enthalpy of 41.6 kcal/mol for dimethylnitramine [1]. This value serves as a reference for validating computational methods applied to more complex nitramines. In contrast, the C-NO₂ bond scission in the analogous C-nitro compound nitromethane is a different energetic process, highlighting the distinct reactivity of the N–NO₂ moiety [2].

Computational Chemistry Reaction Energetics Model System

Dimethylnitramine vs. HMX/RDX: Deuterium Kinetic Isotope Effects and N-NO₂ Homolysis Pathway

Ab initio calculations of the secondary deuterium kinetic isotope effect (KIE) for N-N bond homolysis in DMNA yield a computed value of k_H/k_D6 = 1.40 at 240°C, which closely matches the experimentally observed isotope effect of 1.57 for DMNA-d6 decomposition in solution [1]. This demonstrates that N-NO₂ cleavage is the primary initiation step, a mechanism also expected for HMX and RDX [1].

Kinetic Isotope Effects Reaction Mechanism Decomposition

Dimethylnitramine vs. Nitromethane: Electric Field Response and Molecular Polarizability

Computational studies (B3PW91/6-31G**) show that dimethylnitramine exhibits a distinct polarization response to external electric fields compared to nitromethane. Fields parallel to the N-NO₂ bond significantly polarize the molecular charge distribution, inducing conformational changes such as methyl group rotation and inversion of the pyramidal nitrogen [1]. This contrasts with the C-NO₂ moiety in nitromethane, underscoring the unique electrostatic sensitivity of the N–NO₂ functional group [1].

Computational Chemistry Molecular Modeling Energetic Materials

Procurement-Driven Application Scenarios for Dimethylnitramine (CAS 4164-28-7) in Energetic Materials R&D


Calibration Standard for Thermal Decomposition Kinetics of Nitramines

DMNA is the ideal calibrant for thermolysis studies of novel nitramine compounds due to its well-defined first-order decomposition kinetics and activation parameters [1]. Its rate constant for N-NO₂ bond scission, determined experimentally across a wide temperature range (460–960 K) as k = 10^15.9±0.2 exp(−22,000±200/T) s⁻¹, provides a robust benchmark for validating experimental setups and kinetic models [2].

Computational Chemistry Validation Set for DFT and ab Initio Methods

The computationally derived N-N bond scission enthalpy of 41.6 kcal/mol and HONO elimination enthalpy of -0.9 kcal/mol (QCISD(T)//QCISD) for DMNA serve as high-level benchmarks [3]. Researchers procuring DMNA can use these values to calibrate and validate the performance of lower-cost DFT methods for modeling nitramine reaction energetics, a critical step in computational materials design [3].

Laser-Induced Decomposition Studies: IR Multiphoton and UV Photodissociation

The distinct IR multiphoton decomposition rate coefficient of 10^5.5 s⁻¹ per MW cm⁻² and unique 'rotationally hot, vibrationally cold' NO product from UV photodissociation make DMNA an essential model for studying laser-material interactions [4][5]. This is particularly relevant for developing laser-based initiation systems or understanding the fundamental photophysics of nitramines.

Mechanistic Probes for N-NO₂ Bond Homolysis in Complex Explosives

The secondary deuterium kinetic isotope effect (k_H/k_D6 = 1.40 computed, 1.57 experimental) for DMNA decomposition provides direct evidence for the N-NO₂ bond homolysis pathway [6]. This makes DMNA a valuable surrogate for studying the primary decomposition step in more complex, high-energy nitramines like HMX and RDX without the associated hazards or experimental complexity [6].

Technical Documentation Hub

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